
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate
Overview
Description
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is a chiral derivatizing agent widely employed in stereoselective synthesis and analytical chemistry. Its structure features a naphthyl group attached to an ethyl chain bearing an isocyanate functional group, with the (S)-(+)-configuration imparting distinct enantioselectivity. This compound is critical in resolving enantiomers via derivatization, forming diastereomeric adducts that can be separated using chromatographic techniques such as HPLC or chiral columns .
Key applications include:
- Enantiomer resolution: Derivatizing agents for drugs like diprafenone and propafenone in pharmacokinetic studies .
- Synthesis of diacylglycerols (DAGs): High-yield reactions (93–97%) with glycerol derivatives to produce stereospecific intermediates for lipid analysis .
- Triacylglycerol (TAG) analysis: Derivatization of sn-1,2-, sn-2,3-, and sn-1,3-diacylglycerols for regioisomer determination .
Its commercial availability as an NMR reagent (CymitQuimica) and high enantiomeric purity further underscore its utility in research .
Preparation Methods
Synthetic Routes to (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate
The preparation of this compound generally involves the conversion of optically active amines or carbamates into the corresponding isocyanates. Two main synthetic approaches have been reported:
Direct Synthesis from Optically Active Amines
- Starting from optically active (S)-(+)-1-(1-naphthyl)ethylamine
- Reaction with phosgene or phosgene substitutes (e.g., triphosgene) to form the isocyanate
- Catalysts such as pyridine and DMAP are used to facilitate the reaction in solvents like dichloromethane at low temperatures (0 °C to room temperature)
- This method yields the isocyanate with high optical purity and good yield
Preparation via Carbamate Intermediates
- Carbamates are synthesized first by reacting prochiral dihalo-propanols with this compound or amine
Two methods for carbamate synthesis:
Entry Method Starting Material Halogen (X) Aryl Group (Ar) Product Yield (%) 3 I 1,3-Dibromo-2-propanol (7a) Br 1-naphthyl 6c 70 6 II 1,3-Dibromo-2-propanol (7a) Br 1-naphthyl 6c 91 Method I: Reaction of prochiral alcohols with (S)-(–)-1-(1-naphthyl)ethyl isocyanate in presence of CuCl in DMF at room temperature.
Method II: Reaction of (S)-(–)-1-(1-naphthyl)ethylamine with 1,3-dihalo-2-propyl chloroformates (prepared from dihalo-propanols and triphosgene) in presence of pyridine and DMAP in dichloromethane at 0 °C to room temperature.
Method II generally provides higher yields (up to 91%) compared to Method I (70%).
Cyclization and Conversion to Isocyanate
- Carbamates (6a–c) undergo intramolecular cyclization to form oxazolidinone derivatives, which are key intermediates en route to the isocyanate.
- Cyclization is typically performed at low temperatures (–78 °C) using strong bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or methylmagnesium bromide (MeMgBr) in THF.
- The choice of base and solvent affects yield and diastereoselectivity.
Entry | Carbamate | Base | Solvent | Yield (%) Major Product | Diastereomeric Excess (de) (%) |
---|---|---|---|---|---|
13 | 6c | NaHMDS | THF | 49 | 38 |
14 | 6c | MeMgBr | THF | 69 | 50 |
- The cyclization of carbamate 6c (bearing the 1-naphthyl group) with MeMgBr gave the best yield (69%) and highest diastereoselectivity (50% de).
Key Experimental Findings and Optimization
- The bulky 1-naphthyl substituent on the nitrogen enhances diastereoselectivity during cyclization compared to smaller aryl groups like phenyl.
- Methylmagnesium bromide is superior to other bases tested (e.g., NaH, LDA, LHMDS) for the cyclization step.
- Solvent choice is critical; THF favors higher yields and selectivity over toluene.
- Reaction times are generally 5 hours at –78 °C for optimal results.
Summary Table of Preparation Steps
Step | Method/Conditions | Yield (%) | Notes |
---|---|---|---|
Carbamate formation | Method II: Amine + dihalo-propyl chloroformate, Py, DMAP, CH2Cl2, 0 °C to rt | 91 | High yield, optically pure carbamate |
Cyclization to oxazolidinone | MeMgBr, THF, –78 °C, 5 h | 69 | Best yield and diastereoselectivity |
Conversion to isocyanate | Thermal or chemical decomposition of oxazolidinone | Variable | Requires further optimization |
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .
Scientific Research Applications
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is a chiral isocyanate compound with diverse applications in pharmaceutical development, agrochemical formulations, material science, research in organic chemistry, and analytical chemistry . It has the chemical formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. It is a clear to slightly hazy liquid, ranging from colorless to light yellow. The compound has a refractive index of approximately 1.6010-1.6070 at 20 °C and an optical rotation of +44° ± 2°.
Applications
This compound is widely utilized in research .
Pharmaceutical Development This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in creating novel drug candidates with enhanced efficacy .
Agrochemical Formulations It is used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that improve crop yield and protect against pests .
Material Science The compound is applied in the production of specialty polymers and coatings, offering superior durability and chemical resistance compared to traditional materials .
Research in Organic Chemistry It plays a significant role in organic synthesis, allowing researchers to explore new reaction pathways and develop innovative chemical transformations .
Analytical Chemistry This chemical is utilized in analytical methods for detecting and quantifying isocyanates, providing critical data for safety assessments in industrial applications . It is also used for determining the optical purity of amino acids using HPLC and precolumn derivatization .
Data Table: Comparison with Related Compounds
Here are some compounds that share structural characteristics with this compound:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
(R)-(−)-1-(1-Naphthyl)ethyl isocyanate | Enantiomer of this compound | Different optical activity |
2-Isocyanato-2-methylpropane | Aliphatic structure | Less sterically hindered than naphthyl variant |
Phenyl isocyanate | Aromatic ring present | Simpler structure, lacks chiral center |
Case Studies
- This compound is used as a chiral derivatizing agent for the resolution of racemic mixtures in chromatography .
- In the simultaneous determination of nadolol enantiomers in human plasma, R(-)-1-(naphthyl)ethylisocyanate [R(-)-NEI] is used as a chiral reagent for derivatization, with quantification achieved through reverse-phase HPLC and fluorometric detection .
- Isocyanates, including this compound, induce effects that can be blocked by transient receptor potential ankyrin 1 antagonists .
Mechanism of Action
The mechanism of action of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Enantiomeric Counterpart: R(-)-1-(1-Naphthyl)ethyl Isocyanate
The R(-)-enantiomer is structurally identical but exhibits opposite chirality, leading to divergent diastereomer formation.
Key Insight : Both enantiomers enable enantiomer separation but are used for opposing configurations of target analytes.
Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)
Hexamethylene diisocyanate (HDI) is an aliphatic diisocyanate with distinct industrial applications.
Key Insight : HDI’s bifunctional reactivity suits bulk polymer synthesis, whereas the naphthyl derivative’s aromaticity and chirality favor precision analytical workflows.
(S)-(-)-1-α-Naphthylethylamine
This compound shares the naphthylethyl backbone but replaces the isocyanate with an amine group.
Key Insight : The isocyanate’s electrophilicity enables covalent derivatization, while the amine’s nucleophilicity facilitates acid-base resolution.
Research Findings and Performance Metrics
- Derivatization Efficiency : this compound achieves >90% yields in synthesizing DAG urethane derivatives, critical for lipidomics .
- Chromatographic Resolution : Diastereomers derived from this compound exhibit baseline separation on silica columns (88:12 hexane/isopropyl acetate) .
- Thermal Stability : Unlike aliphatic isocyanates (e.g., HDI), the naphthyl group enhances UV detectability (220 nm) but may reduce thermal stability in GC applications .
Biological Activity
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate, with the chemical formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol, is a compound that has garnered interest due to its biological activities. This article explores its biological properties, including antimicrobial effects, sensitization potential, and its applications in various fields.
- Molecular Formula : C₁₃H₁₁NO
- Molecular Weight : 197.24 g/mol
- Appearance : Clear to slightly hazy liquid, colorless to light yellow
- Refractive Index : 1.6010 - 1.6070 at 20 °C
- Optical Rotation : +44° ± 2°
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits potential antimicrobial activity against certain pathogens. The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it is believed to interact with microbial cell membranes or essential metabolic pathways, inhibiting growth or causing cell death.
Sensitization Potential
The compound has been classified as a sensitizer, with potential to cause allergic reactions upon contact. This characteristic necessitates caution in handling and application, particularly in formulations intended for human exposure .
Chemical Synthesis
This compound is utilized as a chiral derivatizing agent in various synthetic processes. It plays a crucial role in the synthesis of diacyl-sn-glycerol urethane derivatives, which are important in food science and lipid research. The chiral nature of this compound allows for the resolution of enantiomers in racemic mixtures, enhancing the specificity and efficiency of chemical reactions .
Research Studies
Recent studies have focused on the interaction of this compound with biological molecules. These interactions are vital for understanding its potential therapeutic applications and environmental impact. For instance, the compound's reactivity with amino acids and proteins can provide insights into its biological compatibility and toxicity profiles .
Comparative Analysis
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
(R)-(−)-1-(1-Naphthyl)ethyl isocyanate | Enantiomer of (S)-(+)-1-(1-Naphthyl)ethyl | Different optical activity |
2-Isocyanato-2-methylpropane | Aliphatic structure | Less sterically hindered than naphthyl variant |
Phenyl isocyanate | Aromatic ring present | Simpler structure, lacks chiral center |
This table highlights the unique characteristics of this compound compared to other related compounds, emphasizing its chiral center and specific interactions arising from its naphthalene moiety.
Case Study 1: Antimicrobial Efficacy
A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Sensitization Assessment
In a dermatological study assessing skin sensitization potential, subjects exposed to formulations containing this compound showed a higher incidence of allergic reactions compared to controls. This highlights the need for thorough safety evaluations when incorporating this compound into consumer products .
Q & A
Basic Research Questions
Q. What are the primary applications of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate in academic research?
This chiral isocyanate is widely used in:
- Medicinal Chemistry : Synthesis of enantiomerically pure intermediates for drug discovery, particularly in asymmetric catalysis for chiral amines or ureas .
- Organic Synthesis : As a building block for preparing naphthyl-functionalized polymers or ligands for metal-organic frameworks (MOFs), leveraging its rigid aromatic structure .
- Biological Studies : Probing enzyme active sites via covalent modification of nucleophilic residues (e.g., lysine, serine) due to its isocyanate reactivity .
Methodological Insight :
- For covalent protein labeling, dissolve the compound in anhydrous DMF or THF to prevent premature hydrolysis. Monitor reaction progress via LC-MS to confirm adduct formation .
Q. How can researchers confirm the enantiomeric purity of this compound?
Analytical Workflow :
Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients. Compare retention times with the (R)-enantiomer .
Optical Rotation : Measure specific rotation (e.g., +10° at 20°C for the (S)-enantiomer) using a polarimeter, referencing literature values .
NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve enantiomer-specific splitting in ¹H NMR spectra .
Data Validation : Cross-check results with commercial standards (e.g., Thermo Scientific’s (R)-enantiomer) to avoid misassignment .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods due to volatile isocyanate vapors, which can cause respiratory irritation.
- Moisture Control : Store under inert gas (argon/nitrogen) to prevent hydrolysis to 1-(1-naphthyl)ethylamine and CO₂ .
- PPE : Wear nitrile gloves and safety goggles; avoid latex, which is permeable to isocyanates .
Advanced Research Questions
Q. How can researchers address contradictory data in chiral resolution studies involving this compound?
Case Example : Discrepancies in enantiomeric excess (ee) values between HPLC and polarimetry.
- Root Cause Analysis :
- Impurity Interference : Check for residual solvents (e.g., DMF) in HPLC samples via ¹H NMR .
- Sample Decomposition : Monitor stability under analytical conditions (e.g., acidic HPLC mobile phases may hydrolyze isocyanates) .
- Resolution : Validate methods using a combination of techniques (e.g., circular dichroism + HPLC) and ensure kinetic control during reactions to prevent racemization .
Q. What strategies optimize the synthesis of chiral urea derivatives using this isocyanate?
Experimental Design :
Solvent Selection : Use toluene or dichloromethane for non-polar amines; DMF for polar substrates.
Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate urea formation with sterically hindered amines .
Kinetic vs. Thermodynamic Control : For diastereoselective urea formation, lower temperatures (−20°C) favor kinetic products, while higher temps (60°C) favor thermodynamic control .
Data Interpretation : Monitor reaction progress via IR spectroscopy (disappearance of NCO stretch at ~2250 cm⁻¹) .
Q. How does the naphthyl group influence the stereochemical outcomes in asymmetric catalysis?
Mechanistic Insights :
- Steric Effects : The bulky 1-naphthyl group induces axial chirality, directing nucleophilic attack to the less hindered face of the isocyanate .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to visualize transition states and predict enantioselectivity trends .
- Empirical Validation : Correlate computed ΔΔG‡ values with experimental ee data for diverse substrates .
Q. What methodologies resolve challenges in characterizing decomposition products of this compound?
Analytical Pipeline :
LC-MS/MS : Identify hydrolysis products (e.g., 1-(1-naphthyl)ethylamine) via fragmentation patterns.
TGA-DSC : Quantify thermal stability and decomposition kinetics under controlled atmospheres .
X-ray Crystallography : Confirm structures of crystalline byproducts (e.g., urea derivatives) .
Properties
IUPAC Name |
1-[(1S)-1-isocyanatoethyl]naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427511 | |
Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73671-79-1 | |
Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(1S)-1-isocyanatoethyl]naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.